Chloro(cyclopropyl)(methyl)(vinyl)silane
Description
Chloro(cyclopropyl)(methyl)(vinyl)silane is an organosilicon compound featuring a silicon atom bonded to a chlorine atom, a cyclopropyl group, a methyl group, and a vinyl group. The cyclopropyl group introduces ring strain and pseudo-unsaturation, the vinyl group enables polymerization or coupling reactions, and the chlorine atom on silicon governs hydrolysis kinetics .
Properties
Molecular Formula |
C6H11ClSi |
|---|---|
Molecular Weight |
146.69 g/mol |
IUPAC Name |
chloro-cyclopropyl-ethenyl-methylsilane |
InChI |
InChI=1S/C6H11ClSi/c1-3-8(2,7)6-4-5-6/h3,6H,1,4-5H2,2H3 |
InChI Key |
QQCAFPFSXPNZBO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C=C)(C1CC1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(cyclopropyl)(methyl)(vinyl)silane can be synthesized through several methods. One common approach involves the reaction of chlorosilanes with organomagnesium reagents under mild conditions . Another method includes the silylation of vinyliodonium salts with zinc-based silicon reagents, which provides high yields and is operationally simple . Industrial production often utilizes these methods due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Chloro(cyclopropyl)(methyl)(vinyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced using hydrosilanes as reducing agents.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Reagents like aqueous fluoride and peroxide are commonly used.
Reduction: Hydrosilanes and catalysts like silver or indium chloride are employed.
Substitution: Organomagnesium reagents and zinc-based silicon reagents are typical.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding alkanes or alcohols.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chloro(cyclopropyl)(methyl)(vinyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which chloro(cyclopropyl)(methyl)(vinyl)silane exerts its effects involves the formation of stable silicon-carbon bonds. The silicon atom can form bonds with various organic groups, enhancing the stability and reactivity of the compound . The molecular targets and pathways involved include interactions with hydroxyl and carboxyl groups on biomolecules, leading to the formation of stable siloxane linkages .
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl vs.
- Chlorine Count: Mono-chlorosilanes (e.g., Chlorodimethylvinylsilane) hydrolyze slower than trichloro derivatives, making them more suitable for controlled polymerization .
- Vinyl Functionality : Vinyl-substituted silanes (e.g., Chlorodimethylvinylsilane) are widely used as coupling agents in polymers, suggesting similar applications for the target compound .
Hydrolysis and Condensation
- This compound : Predicted to undergo moderate hydrolysis due to a single chlorine on silicon. The cyclopropyl group may stabilize intermediates via hyperconjugation, altering reaction pathways .
- Trichloro Silanes (e.g., 1-Chloroethyltrichlorosilane): Rapid hydrolysis generates HCl and silanols, useful in semiconductor manufacturing but requiring careful handling .
Polymer and Coupling Agent Performance
- Vinyl Silanes : Chlorodimethylvinylsilane (CAS 1719-58-0) is employed in crosslinking polyethylene due to its terminal double bond . The target compound’s vinyl group may serve similarly, while the cyclopropyl group could enhance thermal stability in polymers .
- Cyclopropyl Impact : Cyclopropane’s pseudo-unsaturation may interact with π systems in polymers, improving adhesion or mechanical properties compared to linear alkyl silanes .
Electronic and Steric Effects
- Ionization Energies : Cyclopropyl derivatives exhibit lower ionization energies than vinyl or alkyl analogs due to conjugation between the cyclopropane ring and functional groups, enhancing electron donation in reactions .
- Steric Hindrance : The cyclopropyl group in the target compound may hinder nucleophilic attacks on silicon compared to less bulky substituents (e.g., methyl), slowing hydrolysis relative to trichloro silanes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
